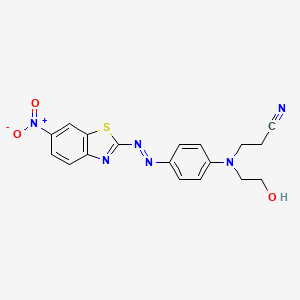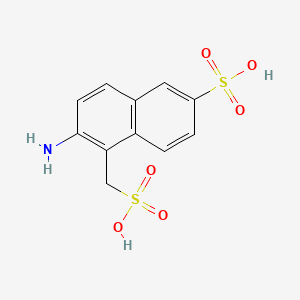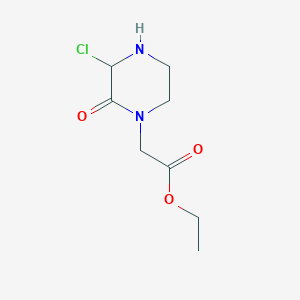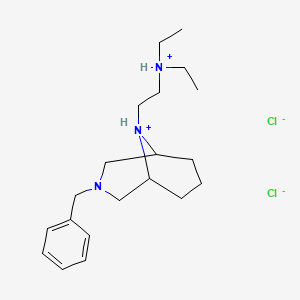
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a guanidino group, a chloro substituent, and a cyclopentylsulfamoyl group attached to an isoquinoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoquinoline derivatives with guanidine and chlorinating agents under controlled conditions. The cyclopentylsulfamoyl group is introduced through sulfonation reactions using appropriate sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Scientific Research Applications
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with target molecules, while the chloro and cyclopentylsulfamoyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline
- 1-Guanidino-4-chloro-7-methylsulfamoyl-isoquinoline
- 1-Guanidino-4-chloro-7-ethylsulfamoyl-isoquinoline
Uniqueness
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18ClN5O2S |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-[4-chloro-7-(cyclopentylsulfamoyl)isoquinolin-1-yl]guanidine |
InChI |
InChI=1S/C15H18ClN5O2S/c16-13-8-19-14(20-15(17)18)12-7-10(5-6-11(12)13)24(22,23)21-9-3-1-2-4-9/h5-9,21H,1-4H2,(H4,17,18,19,20) |
InChI Key |
QABOEPAYXSLSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)




